![molecular formula C10H12ClNO B184538 N-(2-Chlorophenyl)-2-methylpropanamide CAS No. 5434-52-6](/img/structure/B184538.png)
N-(2-Chlorophenyl)-2-methylpropanamide
Overview
Description
N-(2-Chlorophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a chlorophenyl group attached to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-methylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+2-methylpropanamide→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of N-(2-chlorophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Common Synthesis Conditions
Reagent | Role | Conditions |
---|---|---|
2-Chlorobenzoyl chloride | Acylating agent | Anhydrous environment |
2-Methylpropanamide | Amine reactant | Base (e.g., triethylamine) |
Chemistry
N-(2-Chlorophenyl)-2-methylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. It is utilized to create derivatives that may exhibit enhanced properties or activities.
Biology
Research has focused on the biological activity of this compound, particularly its antimicrobial and anti-inflammatory properties. Studies indicate that it may inhibit certain enzymes or receptors, leading to therapeutic effects.
Medicine
This compound is being investigated for potential pharmacological applications in treating various diseases, including neurological disorders. Its mechanism involves modulation of specific molecular targets relevant to disease pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for diverse chemical processes.
Case Studies and Findings
Several studies have explored the efficacy and applications of this compound:
- A study demonstrated its potential as an antimicrobial agent, showing effectiveness against various bacterial strains.
- Research on its anti-inflammatory properties indicated that it could reduce inflammation markers in vitro.
- Investigations into its pharmacological effects highlighted its promise in treating neurodegenerative diseases by targeting specific receptors involved in neuronal signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(2-Chlorophenyl)propionamide: Contains a propionamide group, differing in the length of the carbon chain.
Uniqueness
N-(2-Chlorophenyl)-2-methylpropanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Biological Activity
N-(2-Chlorophenyl)-2-methylpropanamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound, also known as 2-chloro-N-(2-methylpropyl)aniline, features a chlorophenyl group attached to a propanamide backbone. The molecular formula is , with a molecular weight of approximately 185.66 g/mol. The presence of the chlorine atom is significant as it influences the compound's biological interactions and pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial in modulating metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Biological Activity and Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antiproliferative Activity : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, highlighting their potential use in treating infections .
- Metabolic Effects : Similar compounds have been evaluated for their ability to enhance glucose uptake and modulate insulin sensitivity, which could have implications for diabetes management .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating structurally modified benzylphenoxyacetamides indicated that certain modifications led to enhanced anticancer activity against glioblastoma cell lines. This suggests that this compound could be explored further for its anticancer properties .
- Antimicrobial Screening : Research on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings support the hypothesis that this compound could exhibit similar effects .
- Insulin Sensitization : In vivo studies on related thiazolidinone derivatives showed improved insulin sensitivity in diabetic models, suggesting that this compound may also influence metabolic pathways related to insulin resistance .
Data Tables
Below is a summary table highlighting the biological activities observed in various studies involving this compound and its derivatives:
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUDKMENCRKFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280133 | |
Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-52-6 | |
Record name | NSC15661 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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